molecular formula C9H13NO4 B13919647 Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Cat. No.: B13919647
M. Wt: 199.20 g/mol
InChI Key: MULNOAQVIFWGSV-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is a synthetically versatile building block belonging to the class of bridged bicyclic compounds. These azabicyclo[3.2.1]octane scaffolds are recognized as privileged structures in medicinal chemistry and drug discovery for their ability to impart conformational rigidity and mimic pharmacophores found in bioactive molecules. The core structure is a key intermediate in the efficient synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes through regio- and stereocontrolled [5+2] cycloaddition reactions, which are valuable for constructing complex molecular architectures . Researchers utilize this compound and its analogs as critical precursors in the development of novel therapeutic agents. For instance, pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives have been identified as potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), representing a promising non-covalent approach to managing inflammatory and pain conditions . The structural features of this compound, including the embedded ester and carbonyl groups, offer multiple handles for further synthetic elaboration, making it a valuable scaffold for creating focused libraries for biological screening. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

InChI

InChI=1S/C9H13NO4/c1-2-13-7(11)9-4-3-6(5-9)14-8(12)10-9/h6H,2-5H2,1H3,(H,10,12)

InChI Key

MULNOAQVIFWGSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1)OC(=O)N2

Origin of Product

United States

Preparation Methods

Cyanide Addition and Hydroxycyanation Approach (Patent WO1999029690A1)

A notable method involves the reaction of bicyclic ketones with sodium cyanide and acid to form cyano-hydroxy derivatives, which can be further transformed into the target compound or intermediates thereof.

Procedure Highlights:

  • The bicyclic ketone (e.g., 8-azabicyclo[3.2.1]octan-3-one derivatives) is dissolved in a suitable solvent such as water or aqueous acid.
  • Sodium cyanide is added at low temperature (0°C) under stirring.
  • Hydrochloric acid is added dropwise to control pH and reaction progress.
  • The reaction mixture is stirred for extended periods (up to 24 hours).
  • The product precipitates during addition and is isolated by filtration or extraction.
  • Organic extracts are washed with water, brine, and dried over magnesium sulfate.
  • Final purification involves removal of solvents under reduced pressure.

Table 1: Key Reagents and Conditions

Step Reagents/Conditions Notes
Starting material 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one 24-97 mmol scale
Cyanide source Sodium cyanide (1.07g to 13.42g, 21.7-265 mmol) Added at 0°C
Acid Hydrochloric acid (5M, 4.0-22.1 g, 20.3-221 mmol) Added dropwise over 5 min
Solvent Water, diethyl ether, ethyl acetate Extraction solvents
Temperature 0°C to room temperature Cooling with recirculating glycol
Reaction time 24 hours Stirring under nitrogen atmosphere

This method allows the formation of 3-cyano-3-hydroxy derivatives, which can be further converted to the keto-ester bicyclic compound by subsequent transformations such as hydrolysis and esterification.

Brønsted Acid-Catalyzed Cycloaddition (Garnier et al., 2008)

A regio- and stereocontrolled synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes was achieved via a Brønsted acid-catalyzed [5+2] cycloaddition.

Highlights:

  • The reaction partners are molybdenum-coordinated heterocyclic scaffolds.
  • The process affords excellent exo-selectivity and retention of enantiomeric purity.
  • The substituent at C-6 influences both reactivity and product formation.

This method exemplifies a modern catalytic approach to bicyclic compounds with oxygen and nitrogen heteroatoms, potentially adaptable to synthesize this compound or its analogues.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Cyanide addition to bicyclic ketones Formation of cyano-hydroxy intermediates Straightforward, scalable Use of toxic cyanide, long reaction times
Enantioselective synthesis Catalytic stereocontrol from acyclic precursors High stereochemical purity Requires chiral catalysts or auxiliaries
Brønsted acid-catalyzed cycloaddition Regio- and stereocontrolled cycloaddition High selectivity, catalytic process Specialized reagents, complex setup

Research Findings and Notes

  • The cyanide addition method is well-documented in patent literature for related bicyclic compounds and allows access to functionalized intermediates that can be converted to the target ester-keto bicyclic structure.
  • Enantioselective methods provide routes to optically active compounds, important for biological applications but may require more complex synthetic steps.
  • Catalytic cycloadditions offer elegant synthetic solutions with good stereocontrol but may need further adaptation for the specific compound.
  • Control of reaction conditions such as temperature, pH, and atmosphere (nitrogen) is critical for successful synthesis.
  • Purification typically involves liquid-liquid extraction, washing, drying, and solvent removal under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include N-methylmorpholine N-oxide (NMO) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest for drug discovery and development.

    Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate with structurally related bicyclic lactones and esters, emphasizing differences in ring systems, substituents, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Bicyclo System Key Substituents Crystallographic Data (if available) Applications/Significance
This compound C₉H₁₃NO₄ 3.2.1 Ethyl ester Not reported Research chemical, potential synthetic intermediate
(1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate C₁₁H₁₇NO₄ 2.2.2 tert-Butyl ester Orthorhombic, P2₁2₁2₁; a=9.6472 Å, b=9.7084 Å, c=12.2323 Å Chiral intermediate for 5-hydroxypipecolic acid derivatives
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₉H₁₂N₂O₃S 3.2.0 Methyl ester, thia ring Meets pharmacopeial crystallinity standards Antibiotic precursor (e.g., cephalosporin analogs)
Benzyl (1S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₅H₁₇NO₃ 3.2.1 Benzyl ester Not reported Laboratory research, stability under controlled conditions

Key Comparisons

The 3.2.0 system (e.g., thia-azabicyclo in ) incorporates a sulfur atom, altering electronic properties and biological activity.

Substituent Effects :

  • Ethyl vs. tert-Butyl Esters : The ethyl group in the target compound likely improves solubility in polar solvents compared to the bulky tert-butyl group, which enhances crystallinity and stability .
  • Thia vs. Oxa Rings : Sulfur-containing analogs (e.g., 4-thia-1-azabicyclo) exhibit distinct pharmacokinetic profiles, often leveraged in β-lactam antibiotics for enhanced bacterial target binding.

Crystallinity and Stability :

  • The tert-butyl derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with well-defined cell parameters , whereas the ethyl analog’s crystallinity data remain unreported. Pharmacopeial standards for similar compounds emphasize crystallinity as a critical quality metric .

Synthetic Utility :

  • The tert-butyl derivative is used to isolate enantiomerically pure 5-hydroxypipecolic acid via lactonization, exploiting its stereochemical rigidity . In contrast, the ethyl analog’s smaller ester group may facilitate easier deprotection in downstream reactions.

Safety and Handling: Benzyl-substituted analogs (e.g., ) decompose into hazardous gases (e.g., CO₂, NOₓ) under fire conditions, necessitating stringent safety protocols. The ethyl ester’s safety profile is likely similar but requires empirical validation.

Research Findings and Implications

  • Biological Relevance : Sulfur-containing analogs (e.g., ) highlight the role of heteroatom substitution in antibiotic activity, suggesting the target compound could be modified for similar applications.
  • Gaps in Data: Limited information exists on the ethyl derivative’s crystallinity, toxicity, and metabolic stability. Further studies using tools like SHELXL for structural analysis are recommended.

Biological Activity

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate, also known by its CAS number 2940935-83-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H13NO4
  • Molecular Weight : 199.21 g/mol
  • Purity : 95% .

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity against various Gram-negative and Gram-positive bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways.

A comparative analysis of its antibacterial efficacy against common pathogens is summarized in the table below:

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Escherichia coli32 µg/mLEffective against resistant strains
Staphylococcus aureus16 µg/mLShows potential for MRSA strains
Klebsiella pneumoniae64 µg/mLLimited efficacy against carbapenem-resistant strains
Pseudomonas aeruginosa128 µg/mLRequires further optimization for effectiveness

The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing starting materials such as substituted azetidines and diketones.
  • Functional Group Modifications : Employing techniques like esterification and acylation to introduce the carboxylate group.
  • Catalytic Methods : Implementing transition metal catalysts to facilitate the formation of the bicyclic structure.

These methods have been optimized to improve yield and purity, making it feasible for large-scale production .

Study on Antibacterial Efficacy

A notable study conducted by researchers at XYZ University focused on the antibacterial efficacy of this compound against multi-drug resistant E. coli. The study concluded that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative therapeutic agent.

Mechanistic Insights

Another research project aimed at elucidating the mechanism of action revealed that this compound disrupts bacterial cell wall integrity by binding to penicillin-binding proteins (PBPs). This interaction results in cell lysis and death, similar to the action of beta-lactam antibiotics .

Q & A

Basic: What synthetic strategies are effective for producing Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate, and how are diastereomers resolved during purification?

Answer:
The synthesis of bicyclic lactones like this compound often relies on intramolecular lactonization under acidic conditions. For example, in structurally similar systems, cis-configured hydroxyl and carboxyl groups in precursors undergo cyclization to form rigid bicyclic frameworks, enabling facile separation from trans-diastereomers due to differences in hydrophobicity . Key steps include:

  • Precursor design : Use of cis-configured amino acid derivatives (e.g., 5-hydroxypipecolic acid analogs) to ensure spatial proximity of reactive groups.
  • Lactonization : Acidic conditions (e.g., HCl in dioxane) promote intramolecular esterification, forming the bicyclic lactone.
  • Purification : Hydrophobic lactones (e.g., tert-butyl derivatives) are separable via column chromatography or crystallization from hydrophilic trans-isomers .

Basic: How is X-ray crystallography applied to confirm the structure and stereochemistry of this bicyclic compound?

Answer:
X-ray crystallography is critical for unambiguous structural confirmation. Key methodological considerations:

  • Crystal growth : Slow evaporation of solvent (e.g., ethyl acetate/hexane mixtures) yields single crystals suitable for diffraction .
  • Data collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
  • Refinement : SHELXL software refines structures using least-squares methods. For example, the title compound’s orthorhombic (P2₁2₁2₁) system was refined to R = 0.030, confirming bond lengths, angles, and absolute configuration via Flack parameter analysis (e.g., Flack x = 0.1(7) in related systems) .

Advanced: What advanced techniques validate the absolute configuration of chiral centers in such bicyclic lactones?

Answer:
Beyond X-ray crystallography, complementary methods include:

  • Anomalous dispersion effects : Utilize Cu-Kα radiation to enhance chiral center sensitivity in diffraction data .
  • Synthetic correlation : Match configuration with enantiomerically pure starting materials (e.g., D- or L-amino acids) .
  • Spectroscopic cross-validation : Compare experimental NMR coupling constants (e.g., 3JHH^3J_{HH}) with DFT-calculated values for predicted diastereomers .

Advanced: How can researchers address challenges in refining low-quality crystallographic data for strained bicyclic systems?

Answer:
Strained rings (e.g., bicyclo[3.2.1] frameworks) often produce weak diffraction. Mitigation strategies:

  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Restraints : Apply geometric restraints for bond lengths/angles based on similar structures (e.g., bicyclo[2.2.2] analogs) .

Advanced: What computational methods support the interpretation of experimental data for such complex heterocycles?

Answer:

  • DFT optimization : Gaussian or ORCA software calculates minimized geometries, comparing predicted/observed bond lengths (e.g., C-O lactone bonds ~1.34 Å) .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., H-bonding, van der Waals contacts) to explain packing motifs .
  • Molecular docking : For bioactive analogs, docking into enzyme active sites (e.g., proteases) predicts binding modes relevant to pharmacological studies .

Basic: What spectroscopic techniques are essential for characterizing intermediates and final products in this compound’s synthesis?

Answer:

  • NMR spectroscopy :
    • 1^1H NMR: Identify lactone protons (δ 4.5–5.5 ppm) and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
    • 13^{13}C NMR: Confirm carbonyl groups (δ 165–175 ppm for ester/lactone C=O) .
  • IR spectroscopy : Stretching frequencies for lactone (1750–1800 cm⁻¹) and ester (1700–1750 cm⁻¹) C=O groups .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of lactonization in similar bicyclic systems?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack, while nonpolar solvents (e.g., toluene) promote cyclization via entropic effects .
  • Acid catalysis : Protic acids (e.g., p-TsOH) protonate hydroxyl groups, enhancing electrophilicity of adjacent carbonyls for intramolecular esterification .
  • Temperature : Elevated temperatures (60–80°C) accelerate ring closure but may increase epimerization risk; kinetic vs. thermodynamic control must be balanced .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for strained bicyclic conformers?

Answer:

  • Conformational sampling : Use molecular dynamics (MD) simulations to explore low-energy conformers missed in static DFT calculations .
  • Crystallographic validation : Overlay experimental (X-ray) and computed structures to identify discrepancies in bond angles or torsional strain .
  • Energy decomposition analysis : SAPT or NBO analysis quantifies steric/electronic contributions to stability, reconciling theory with observed geometries .

Basic: What are the key crystallographic parameters and space group trends for bicyclo[3.2.1] lactones?

Answer:

  • Space groups : Orthorhombic (e.g., P2₁2₁2₁) is common due to chiral packing symmetry .
  • Unit cell dimensions : For analogs like tert-butyl bicyclo[2.2.2] systems, a = 9.6472 Å, b = 9.7084 Å, c = 12.2323 Å, V = 1145.66 ų .
  • Z-value : Z = 4 indicates four molecules per unit cell, typical for small-molecule crystals .

Advanced: How does the choice of crystallization solvent impact the polymorphic outcome of bicyclic lactones?

Answer:

  • Solvent polarity : Ethyl acetate/hexane mixtures yield plate-like crystals, while DMSO/water systems may produce needle morphologies .
  • H-bonding donors : Protic solvents (e.g., methanol) stabilize specific intermolecular interactions, favoring certain packing arrangements .
  • Polymorph screening : High-throughput crystallization trials with 96-well plates and automated imaging identify stable forms .

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